2-Ethyl-2-methyloxane-4-sulfonamide
Description
2-Ethyl-2-methyloxane-4-sulfonamide is a sulfonamide derivative featuring a six-membered oxane (tetrahydropyran) ring. The compound is substituted at the 2-position with ethyl and methyl groups and contains a sulfonamide functional group at the 4-position.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-ethyl-2-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
InChI Key |
MOUPRXZMVUNMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Ethyl-2-methyloxane-4-sulfonamide may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
2-Ethyl-2-methyloxane-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the necessary folic acid, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Structural Differences and Electronic Effects
- Ring System: The oxane ring in the target compound is saturated, unlike the aromatic triazine or benzene rings in other sulfonamides.
- Substituents: The ethyl and methyl groups at the 2-position of the oxane ring introduce steric hindrance, which may limit intermolecular interactions compared to the planar aromatic systems in triflusulfuron-methyl ester or ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate .
Biological Activity
2-Ethyl-2-methyloxane-4-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies that highlight its efficacy.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a sulfonamide functional group attached to a branched alkane structure. The presence of the sulfonamide moiety is critical for its biological activity, particularly in inhibiting bacterial growth.
Chemical Structure
| Component | Description |
|---|---|
| Sulfonamide Group | -SO₂NH₂ |
| Alkane Backbone | 2-Ethyl-2-methyloxane |
Antimicrobial Properties
Research indicates that sulfonamides, including 2-Ethyl-2-methyloxane-4-sulfonamide, exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production.
Case Studies
- Antibacterial Efficacy : A study demonstrated that 2-Ethyl-2-methyloxane-4-sulfonamide showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the strain tested .
- Synergistic Effects : Another investigation assessed the compound's effectiveness in combination with other antibiotics. Results indicated a synergistic effect when paired with β-lactam antibiotics, enhancing overall antibacterial activity and reducing resistance development .
Pharmacokinetics
The pharmacokinetic profile of 2-Ethyl-2-methyloxane-4-sulfonamide has been analyzed using various computational models. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | High bioavailability |
| Distribution | Moderate volume of distribution |
| Metabolism | Primarily hepatic |
| Excretion | Renal clearance |
The compound exhibits favorable pharmacokinetic properties, suggesting potential for therapeutic use.
In Vitro Studies
In vitro studies have shown that 2-Ethyl-2-methyloxane-4-sulfonamide effectively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making it a candidate for treating infections caused by resistant strains .
In Vivo Studies
Animal models have been employed to assess the in vivo efficacy of this compound. For instance, a murine model demonstrated significant reductions in bacterial load when treated with 2-Ethyl-2-methyloxane-4-sulfonamide compared to control groups. The treatment not only reduced infection severity but also improved survival rates among infected subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
